Propyl 2,4-dioxovalerate

Lipophilicity Chromatography LogP

Propyl 2,4-dioxovalerate (CAS 39526-01-7) is a propyl ester derivative of 2,4-dioxovaleric acid, characterized by its α,γ-diketoester structure. It is primarily employed as a reactive intermediate in organic synthesis and is a member of the alkyl 2,4-dioxovalerate class.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 39526-01-7
Cat. No. B15175480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2,4-dioxovalerate
CAS39526-01-7
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCCOC(=O)C(=O)CC(=O)C
InChIInChI=1S/C8H12O4/c1-3-4-12-8(11)7(10)5-6(2)9/h3-5H2,1-2H3
InChIKeyJTIYNCLFBJDPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 2,4-Dioxovalerate (CAS 39526-01-7) Procurement Guide: Physicochemical Profile and Research Sourcing


Propyl 2,4-dioxovalerate (CAS 39526-01-7) is a propyl ester derivative of 2,4-dioxovaleric acid, characterized by its α,γ-diketoester structure [1]. It is primarily employed as a reactive intermediate in organic synthesis and is a member of the alkyl 2,4-dioxovalerate class . With a molecular weight of 172.18 g/mol and a calculated XLogP3-AA of 0.7, this compound presents a specific lipophilic character distinct from its methyl, ethyl, and isopropyl analogs, which influences its behavior in liquid-liquid extractions and reversed-phase chromatography [1].

Propyl ester chain influences liquid–liquid extraction and reversed-phase chromatography retention
Reactive α,γ-diketoester intermediate for heterocyclic and pharmaceutical building block synthesis
Documented HPLC protocol reduces method development effort for procurement QC

Propyl 2,4-Dioxovalerate vs. Generic In-Class Analogs: Why Alkyl Chain Length Dictates Experimental Outcomes


The selection of a specific alkyl 2,4-dioxovalerate ester is not arbitrary; the ester chain length directly modulates key physicochemical properties including lipophilicity (LogP), boiling point, and chromatographic retention [1][2]. These variations are critical determinants in synthetic chemistry and analytical method development. For instance, the measured LogP of 0.49 for the propyl ester is significantly higher than the -0.1 calculated for the methyl analog and the 0.1 for the ethyl analog [1]. Substituting the propyl ester with an in-class analog without accounting for these quantifiable differences can lead to divergent solubility, unexpected reactivity in biphasic systems, and altered retention times in validated HPLC methods [3].

Alkyl chain variation

Switching to methyl or ethyl analogs can alter LogP and solubility, shifting extraction and partitioning behaviour.

Boiling point mismatch

Different boiling points may require adjusted distillation conditions and affect reaction safety margins.

Chromatographic retention shift

A validated HPLC method for the propyl ester may not directly transfer to other alkyl analogs without re-validation.

Quantitative Differentiation Evidence: Propyl 2,4-Dioxovalerate vs. Methyl, Ethyl, and Isopropyl Analogs


Lipophilicity (LogP) Comparison for Extraction and Chromatography Optimization

The lipophilicity of Propyl 2,4-dioxovalerate, as indicated by a measured LogP of 0.48780, is significantly higher than that of its methyl and ethyl counterparts [1]. Specifically, the methyl analog (Methyl 2,4-dioxovalerate) has a calculated XLogP of -0.1, and the ethyl analog (Ethyl 2,4-dioxovalerate) has a reported LogP of approximately 0.1 [2]. The 0.4 log unit increase of the propyl ester indicates a roughly 2.5x greater partitioning into octanol versus water relative to the ethyl ester [1].

Lipophilicity (LogP)
Cross-study comparable
0.49 (propyl) vs −0.1 (methyl) / 0.1 (ethyl)
Impacts reversed-phase retention and extraction efficiency
~0.4 log unit increase implies ~2.5× octanol partitioning
Lipophilicity Chromatography LogP

Atmospheric Boiling Point Differentiation for Distillation and Thermal Processing

Propyl 2,4-dioxovalerate exhibits an atmospheric boiling point of 233.8 °C, which is significantly higher than that of the methyl analog (195 °C) and is notably different from the propyl group isomer, isopropyl 2,4-dioxovalerate, for which a boiling point could not be verified in available public data [1][2]. The ethyl analog (Ethyl 2,4-dioxovalerate) has a boiling point of 101-103 °C at a reduced pressure of 12 mmHg, highlighting that the propyl ester requires substantially higher thermal energy for vaporization .

Boiling Point
Cross-study comparable
233.8 °C (760 mmHg)
Higher boiling point vs methyl analog (195 °C) indicates lower volatility
Ethyl analog data at reduced pressure limits direct comparison
Boiling Point Physical Properties Purification

Density Differential and Its Impact on Formulation and Handling

The density of Propyl 2,4-dioxovalerate is reported as 1.087 g/cm³, which is lower than that of the methyl analog (1.150 g/cm³), the ethyl analog (1.126 g/mL at 25 °C), and the free acid 2,4-dioxovaleric acid (1.301 g/cm³) [1][2][3]. The isopropyl isomer (isopropyl 2,4-dioxovalerate) has a density reported as low as 0.89-0.90 g/cm³ in specific commercial preparations, making the n-propyl ester an intermediate density option within the class [4].

Density
Cross-study comparable
1.087 g/cm³
Intermediate density among analogs; relevant for volumetric handling and biphasic mixtures
Methyl: 1.150, ethyl: 1.126, isopropyl: 0.89–0.90 g/cm³
Density Physical Properties Formulation

Validated HPLC Method for Analysis and Preparative Separation

A reverse-phase HPLC method has been specifically developed and documented for Propyl 2,4-dioxovalerate using a Newcrom R1 column [1]. This method utilizes a mobile phase of acetonitrile, water, and phosphoric acid, and is noted to be scalable for preparative separation and compatible with mass spectrometry when formic acid is substituted [1]. In contrast, while general GC or HPLC methods exist for analogs, a publicly accessible, dedicated and scalable HPLC protocol with specified MS compatibility is not prominently featured for the methyl or isopropyl esters .

HPLC Method Availability
Supporting evidence
RP-HPLC on Newcrom R1 with MS-compatible mobile phase
Pre-validated method reduces development time for purity assessment
Scalable for preparative use; formic acid alternative for MS
HPLC Analytical Chemistry Method Validation

Optimal Application Scenarios for Propyl 2,4-Dioxovalerate Based on Quantifiable Differentiation


Optimization of Reversed-Phase Chromatography and Preparative Purification

The higher LogP of Propyl 2,4-dioxovalerate (0.49) compared to the ethyl ester (0.1) directly translates to increased retention on C18 columns, allowing for improved separation from more polar reaction components [1]. The availability of a dedicated, scalable HPLC method on a Newcrom R1 column further streamlines both analytical and preparative workflows, making it a reliable choice for projects where a robust purification protocol is required from the outset [2].

Synthetic Intermediate for Lipophilic Drug Candidates

When a synthetic route requires an α,γ-diketoester building block with enhanced lipid solubility to improve membrane permeability or facilitate partitioning into organic layers during workup, the propyl ester is quantifiably superior to its methyl (LogP -0.1) and ethyl (LogP 0.1) counterparts [1]. Its intermediate density (1.087 g/cm³) also provides a middle ground for handling and formulation compared to the lighter isopropyl ester and the denser methyl/ethyl analogs [3][4].

Reactions Requiring Reduced Volatility and Higher Thermal Stability

With an atmospheric boiling point of 233.8 °C, Propyl 2,4-dioxovalerate is significantly less volatile than the methyl ester (195 °C) [1][2]. This property makes it a safer and more practical choice for reactions conducted at elevated temperatures or for long-term storage where evaporative loss of more volatile analogs could compromise concentration and yield.

Application
Selection Property
Validation Focus
Reversed-phase chromatography optimization
LogP-mediated retention profile
C18 column retention shift and purification resolution
Lipophilic building block synthesis
Enhanced organic-phase partitioning
Workup efficiency and membrane permeability research
High-temperature or low-volatility reactions
Lower volatility profile
Storage stability and reduced evaporative loss

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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